molecular formula C10H11ClFNO B15257607 3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol

3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol

Cat. No.: B15257607
M. Wt: 215.65 g/mol
InChI Key: CPNQCWRNZKZOBO-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₁ClFNO It is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group is introduced via a substitution reaction, where a suitable chloro-fluorophenyl halide reacts with the cyclobutanol intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro-fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol

Uniqueness

3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11ClFNO/c11-9-3-6(12)1-2-8(9)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2

InChI Key

CPNQCWRNZKZOBO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=C(C=C2)F)Cl)N)O

Origin of Product

United States

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